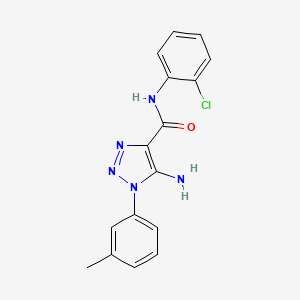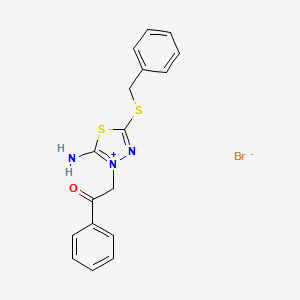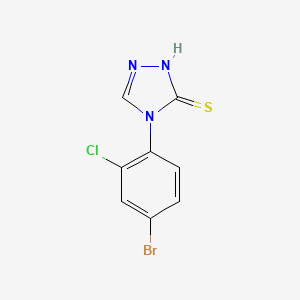
5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O and its molecular weight is 327.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0886878 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is part of a broader class of compounds explored for their potential antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial properties. These compounds, through various synthetic pathways, have shown promising results against microorganisms, highlighting their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Chemistry and Synthesis Techniques
The chemistry of 1,2,3-triazoles, including those substituted with amino groups, has been extensively studied to understand their potential applications in creating biologically active compounds. Techniques involving catalytic hydrogenation and reactions with primary amines have been utilized to synthesize 4-amino-1,2,3-triazole derivatives, demonstrating the versatility of these compounds in chemical synthesis (Albert, A., & Taguchi, H., 1973).
Application in Peptidomimetics and Biologically Active Compounds
The structure of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, including this compound, has been utilized in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. These efforts aim to bypass the limitations imposed by the Dimroth rearrangement, a common challenge in the synthesis of triazole-containing compounds. The creation of triazole-based scaffolds offers a promising avenue for the development of novel compounds with potential therapeutic applications (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).
Antifungal Activity
Studies on Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit have highlighted the antifungal properties of these compounds. Research has shown that some of these derivatives exhibit significant antifungal activity, suggesting their potential application in the development of antifungal agents (Yu-gu, Z., 2015).
Novel Synthesis Approaches
Explorations into the synthesis of this compound and related compounds have led to the development of novel synthetic routes. These methods aim to optimize the reaction conditions and improve the overall yield of the target compounds, contributing to the advancement of synthetic chemistry in the context of triazole derivatives (Kan, L.-D., 2015).
Propriétés
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-5-4-6-11(9-10)22-15(18)14(20-21-22)16(23)19-13-8-3-2-7-12(13)17/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRRKBHCXJVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B4618192.png)
![3-(2,5-difluorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4618196.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)
![2,4-Bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzonitrile](/img/structure/B4618221.png)

![2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4618243.png)

![8-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4618257.png)
![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)
![N'-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B4618271.png)
![3-(Propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)
![2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4618281.png)
![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)

